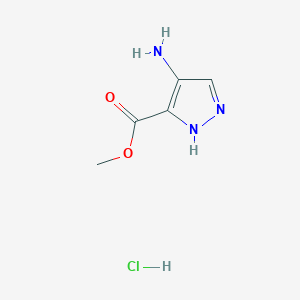
Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . This compound is used as an intermediate in the synthesis of various bioactive chemicals .
Synthesis Analysis
The synthesis of pyrazole derivatives like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example includes the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The exact molecular weight and other structural details can be determined using advanced analytical techniques.
Chemical Reactions Analysis
Pyrazole derivatives, including “this compound”, are often used as scaffolds in the synthesis of bioactive chemicals . They participate in various chemical reactions, including [3+2] cycloadditions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 169.1811 . Other properties such as melting point, boiling point, and solubility can be determined experimentally.
Aplicaciones Científicas De Investigación
Structural and Theoretical Investigations
Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride is investigated in research for its structural and spectral properties. A study by Viveka et al. (2016) focused on the experimental and theoretical analysis of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research utilized techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into the molecular structure and behavior of pyrazole derivatives (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives, including those similar to this compound, are studied for their applications in corrosion inhibition. Herrag et al. (2007) evaluated certain pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing their effectiveness in reducing corrosion rates (Herrag et al., 2007).
Crystallography and Molecular Interactions
Research by Portilla et al. (2007) on compounds similar to this compound explored hydrogen-bonded chains and sheets in these molecules. This study highlights the significance of molecular interactions in the crystallization and structural properties of pyrazole derivatives (Portilla et al., 2007).
Synthesis and Chemical Reactions
The reactivity and synthesis pathways of pyrazole derivatives, including those structurally related to this compound, are a key area of research. Harb et al. (1989) demonstrated how ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates could be converted into various heterocyclic compounds, shedding light on the chemical versatility of pyrazole derivatives (Harb et al., 1989).
Direcciones Futuras
The future directions for “Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” and similar compounds involve further exploration of their synthesis techniques and biological activity . There is ongoing research into the development of more efficient and selective synthesis methods, as well as the discovery of new and improved applications .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it can be inferred that these compounds likely affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities associated with pyrazole derivatives, it can be inferred that these compounds likely induce a wide range of molecular and cellular effects .
Propiedades
IUPAC Name |
methyl 4-amino-1H-pyrazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-10-5(9)4-3(6)2-7-8-4;/h2H,6H2,1H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBBCKOGCFLVDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589605 |
Source


|
| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27116-93-4 |
Source


|
| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-{3-[2-(3-Acetylphenoxy)ethoxy]phenyl}ethan-1-one](/img/structure/B1356275.png)



